N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives.
Attachment of the benzamide group: This step might involve the reaction of the bipyridine intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide could have several applications in scientific research:
Chemistry: As a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate due to its unique structural features.
Industry: Use in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could facilitate binding to metal ions, while the trifluoromethyl group might enhance lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide
- N-([2,4’-bipyridin]-6-ylmethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the bipyridine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-5-1-3-14(9-16)18(26)25-11-13-6-7-17(24-10-13)15-4-2-8-23-12-15/h1-10,12H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFVQYKLNCNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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